molecular formula C₁₄H₁₇NO₃ B1147464 cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid CAS No. 1796929-53-7

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid

Cat. No.: B1147464
CAS No.: 1796929-53-7
M. Wt: 247.29
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Description

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid is a compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. It is known for its utility in organic synthesis and is often used as a building block in various chemical reactions.

Preparation Methods

The synthesis of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid typically involves the reaction of cyclopentanecarboxylic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of solvents like dichloromethane or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the benzylamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their activity. The cyclopentanecarboxylic acid moiety can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid include:

    trans-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid: Differing in the spatial arrangement of the substituents.

    cis-2-(Methylaminocarbonyl)cyclopentanecarboxylic Acid: Differing in the substituent on the amine group.

    cis-2-(Benzylaminocarbonyl)cyclohexanecarboxylic Acid: Differing in the ring size of the cycloalkane.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,2R)-2-(benzylcarbamoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(11-7-4-8-12(11)14(17)18)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHGUJPYWFIXRT-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)C(=O)O)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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